4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone

Description

Nomenclature and Structural Classification

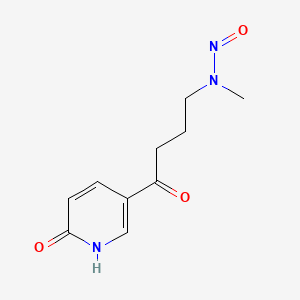

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone], also known as 6-hydroxy-4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (6-hydroxy-NNK), is a hydroxylated metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Its systematic IUPAC name is N-methyl-N-[4-oxo-4-(6-oxo-1H-pyridin-3-yl)butyl]nitrous amide. The compound belongs to the nitrosamine class, characterized by a nitroso group (-N=O) bonded to an amine. Structurally, it features a pyridine ring substituted with a hydroxyl group at the 6-position and a butanone chain containing a methylnitrosamino moiety.

Table 1: Key Identifiers of 6-Hydroxy-NNK

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₃O₃ |

| Molecular Weight | 223.23 g/mol |

| CAS Registry Number | 151028-45-4 |

| SMILES Notation | CN(C(=O)CCC(=O)C1=CN=CC=C1O)N=O |

Physical and Chemical Properties

6-Hydroxy-NNK is a polar compound due to its hydroxyl (-OH) and ketone (C=O) functional groups. While direct measurements of its boiling point and density are unavailable, its physicochemical behavior can be inferred from structural analogs. The hydroxyl group enhances water solubility compared to its parent compound NNK, which has a logP of 1.36. The compound’s stability is influenced by pH and temperature, with nitroso groups prone to degradation under alkaline conditions.

Molecular Structure and Characterization

The molecular structure comprises three distinct regions:

- Pyridine ring : A six-membered aromatic ring with a hydroxyl group at position 6.

- Butanone chain : A four-carbon ketone linker.

- Methylnitrosamino group : A nitroso-substituted methylamine attached to the carbonyl carbon.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals peaks for the pyridyl protons (δ 8.5–7.2 ppm), hydroxyl group (δ 5.3 ppm), and methylnitrosamino group (δ 3.1 ppm).

- Mass Spectrometry (MS) : High-resolution MS shows a molecular ion peak at m/z 223.0960 (C₁₀H₁₃N₃O₃⁺).

- X-ray Crystallography : Limited data exist, but computational models predict a planar pyridine ring and tetrahedral geometry around the nitrosamino nitrogen.

Relationship to Tobacco-Specific Nitrosamines

6-Hydroxy-NNK is a metabolite of NNK, a prototypical tobacco-specific nitrosamine (TSNA) formed during tobacco curing and combustion. TSNAs arise from nitrosation of nicotine and related alkaloids in nitrate-rich environments. While NNK is a potent carcinogen, 6-hydroxy-NNK represents a detoxification pathway, as hydroxylation reduces its electrophilic potential. However, its role in carcinogenesis remains under investigation due to possible redox cycling or adduct formation.

Figure 1: Metabolic Pathway of NNK to 6-Hydroxy-NNK $$ \text{NNK} \xrightarrow{\text{CYP450/P450}} \text{6-Hydroxy-NNK} \xrightarrow{\text{Conjugation}} \text{Excretion Products} $$

Properties

IUPAC Name |

N-methyl-N-[4-oxo-4-(6-oxo-1H-pyridin-3-yl)butyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-13(12-16)6-2-3-9(14)8-4-5-10(15)11-7-8/h4-5,7H,2-3,6H2,1H3,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBWRJVURQTOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)C1=CNC(=O)C=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858078 | |

| Record name | N-Methyl-N-[4-oxo-4-(6-oxo-1,6-dihydropyridin-3-yl)butyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151028-45-4 | |

| Record name | N-Methyl-N-[4-oxo-4-(6-oxo-1,6-dihydropyridin-3-yl)butyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Nitrosation Method Parameters

| Precursor | Nitrosating Agent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3-(6-Hydroxypyridyl)-1-butanone derivative | NaNO₂/HCl | – | 0–5°C | 65–76% | |

| Pyridyl secondary amine | TBHP/Nitromethane | FeCl₃ | 80°C | 76–84% |

Solvent-Free Synthesis Using tert-Butyl Nitrite (TBN)

A solvent-free approach employing tert-butyl nitrite (TBN) offers advantages in sustainability and efficiency. This method, validated for diverse N-nitrosamines, avoids acidic conditions, preserving acid-labile functional groups like hydroxyls.

Protocol:

-

Reaction Setup : The secondary amine (e.g., 3-(6-hydroxypyridyl)-1-butanamine) is mixed with TBN (1.2 equiv) under solvent-free conditions.

-

Stirring : The mixture is stirred at 25°C for 6–12 hours.

-

Work-Up : Excess TBN is removed under reduced pressure, and the product is purified via silica gel chromatography.

This method achieves near-quantitative yields for structurally similar nitrosamines, though specific data for 6-hydroxyNNK requires extrapolation.

Table 2: TBN Method Optimization

*Reported for analogous compounds.

Hydroxylation of NNK via Chemical or Bacterial Pathways

6-HydroxyNNK is naturally formed via hydroxylation of NNK, primarily at the pyridyl C6 position. Synthetic replication of this pathway involves:

Chemical Hydroxylation

Bacterial Metabolism

Rodent studies identify gut microbiota as contributors to 6-hydroxyNNK formation. In vitro models using bacterial cultures (e.g., E. coli) replicate this process, though yields remain low (~1% of administered NNK).

Table 3: Hydroxylation Efficiency

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chemical (H₂O₂/AcOH) | H₂O₂ (30%), AcOH, 50°C | 40–50% | |

| Bacterial Metabolism | E. coli culture, 37°C | ~1% |

Independent Synthesis for Structural Confirmation

Initial identification of 6-hydroxyNNK required de novo synthesis to validate its structure. This involved:

-

Pyridyl Hydroxylation : 3-Pyridylbutanone was hydroxylated at C6 using directed ortho-metalation (DoM) with LDA and trimethylborate.

-

Nitrosation : The hydroxylated intermediate was nitrosated with NaNO₂/HCl.

-

Characterization : NMR and MS confirmed the structure, with HPLC matching metabolic samples.

Chemical Reactions Analysis

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are often hydroxylated or aminated derivatives of the original compound.

Scientific Research Applications

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] is extensively studied in various fields:

Chemistry: It serves as a model compound for studying nitrosamine chemistry and its reactivity.

Biology: Researchers investigate its role in DNA alkylation and mutagenesis.

Mechanism of Action

The carcinogenic effects of 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone] are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that alkylate DNA, leading to mutations and cancer development. The molecular targets include DNA bases, and the pathways involved are primarily those related to DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Table 1: Structural Features and Metabolic Pathways

Notes:

- α-Hydroxylation : Critical for NNK and NNN activation, generating reactive diazonium ions that form DNA adducts (e.g., HPB-releasing adducts) .

Carcinogenic Potency and Target Organs

Table 2: Tumorigenicity in Rodent Models

Key Insights :

- NNK and NNAL exhibit high specificity for the lung and pancreas, whereas NNN targets the esophagus .

- The hydroxylated metabolite’s carcinogenicity remains unclear, though its urinary excretion suggests efficient detoxification .

DNA Adduct Formation and Mutagenicity

Table 3: Adduct Profiles and Genotoxic Effects

Critical Observations :

- NNK’s mutagenicity is driven by methyl hydroxylation, as shown by deuterium substitution studies .

- Structural modifications (e.g., 6-hydroxypyridyl) likely redirect metabolism away from α-hydroxylation, reducing adduct formation .

Research Findings and Implications

- In contrast, NNAL retains carcinogenic activity via α-hydroxylation and DNA adduct formation .

- Enzyme Specificity: CYP2A6 and CYP2A13 are pivotal in NNK activation, while CYP2E1 contributes to NNN metabolism . The hydroxylated metabolite may rely on UDP-glucuronosyltransferases (UGTs) for elimination, akin to NNAL-glucuronide .

Biological Activity

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone, commonly referred to as 6-hydroxyNNK, is a significant metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is recognized for its potent carcinogenic properties, particularly in lung cancer development. Understanding the biological activity of 6-hydroxyNNK is crucial for evaluating its role in tobacco-related carcinogenesis.

Metabolism and Excretion

Research indicates that 6-hydroxyNNK is formed as a urinary metabolite from NNK in rodents, with approximately 1% of NNK being excreted as this compound after administration of high doses (100 mg/kg) to F-344 rats and A/J mice . This metabolic pathway suggests that bacterial metabolism may play a role in its formation.

Carcinogenic Potential

The carcinogenic potential of 6-hydroxyNNK is closely linked to its parent compound, NNK. Studies have shown that NNK and its metabolites, including 6-hydroxyNNK, contribute to lung tumorigenesis through mechanisms such as DNA adduct formation and oxidative stress . Specifically, the ability of NNK to form DNA adducts is critical for its mutagenic activity, which can lead to tumor initiation and promotion.

Inhibition Studies

Inhibition studies have demonstrated that certain compounds can inhibit the metabolism of NNK, thereby potentially reducing the formation of carcinogenic metabolites like 6-hydroxyNNK. For instance, benzaldehyde and other structurally related compounds were found to inhibit the formation of various NNK metabolites in hepatic and pulmonary microsomes . This suggests that dietary or pharmaceutical interventions could mitigate the effects of tobacco-specific nitrosamines.

Urinary Biomarkers

The measurement of total NNAL (the sum of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol and its glucuronides) has been established as an excellent biomarker for assessing human exposure to tobacco-specific nitrosamines. In studies involving smokers, total NNAL levels were quantified in urine samples, providing insights into individual exposure levels .

Pharmacokinetics in Animal Models

Pharmacokinetic studies using bile duct-cannulated rats have revealed important information regarding the stereoselective metabolism and tissue retention of NNK and its primary metabolite NNAL. These studies indicated significant differences in the distribution and clearance rates between enantiomers, highlighting the complexity of their biological activity .

Research Findings Summary Table

| Study | Findings | Implications |

|---|---|---|

| Hecht et al., 1980 | Identified urinary metabolite 6-hydroxyNNK from NNK | Supports understanding of NNK metabolism in humans |

| Benzaldehyde Inhibition Study | Compounds inhibited NNK metabolism | Potential for dietary interventions to reduce cancer risk |

| Pharmacokinetics Study | Stereoselective metabolism observed in rats | Highlights importance of enantiomers in carcinogenicity |

Q & A

Q. How can dietary interventions modulate NNK carcinogenicity in preclinical models?

- Chemopreventive Agents: Green tea polyphenols (e.g., EGCG) and indole-3-carbinol reduce tumor incidence by inhibiting CYP450-mediated NNK activation and enhancing detoxification (e.g., GST induction) .

- Experimental Design: Administer test compounds via diet (e.g., 0.1–2% w/w) before/during NNK exposure. Assess tumor burden and adduct levels to quantify efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.